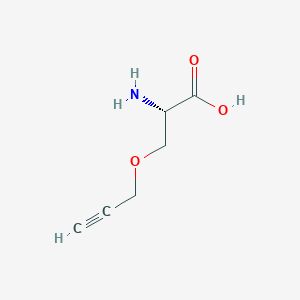

O-propargyl serine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

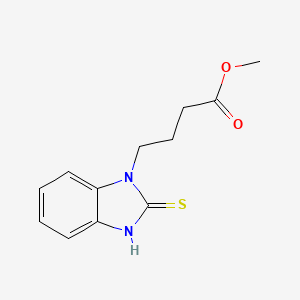

“O-propargyl serine” is a compound that contains a propargyl group . The propargyl group is a functional group of 2-propynyl with the structure CH≡C−CH2− . It is an alkyl group derived from propyne . This compound has been used in the synthesis of nanoscale click-reactive scaffolds from peptide self-assembly .

Synthesis Analysis

The synthesis of “O-propargyl serine” involves the introduction of the propargyl group into small-molecule building blocks, opening up new synthetic pathways for further elaboration . The propargyl group is a highly versatile moiety, and the last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .Molecular Structure Analysis

The propargyl group in “O-propargyl serine” has the structure CH≡C−CH2− . It is noteworthy that tautomerization between the propargyl and allenyl moieties greatly expands the scope of propargylation, since either one may function as a propargylation agent .Chemical Reactions Analysis

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . In many examples, allenyl derivatives and propargyl derivatives can be employed interchangeably to obtain the same propargylated derivative, or be applied to different substrates, all leading to the propargylated analogs .Applications De Recherche Scientifique

Synthesis of Unusual Glycosyl Carbamates and Amino Acid Glycosides

O-propargyl serine has been explored in the synthesis of 1,2-trans O-glycosides of protected amino acids, showing potential in the preparation of new glycosyl carbamates and amino acid glycosides. This application is significant for developing diverse biochemical compounds (Shaikh et al., 2011).

Use as a Protecting Group in Peptide Synthesis

The propargyloxycarbonyl derivatives of hydroxy amino acids, including serine, threonine, and tyrosine, have been found stable to acidic and basic reagents used in peptide synthesis. This stability is crucial for creating protected peptides that can be deprotected without affecting other functional groups (Ramesh et al., 2008).

Role in Cancer Metabolism

While not directly involving O-propargyl serine, research on serine's role in cancer metabolism offers insights into how modifications of serine, like O-propargyl serine, could influence metabolic pathways in cancer. Serine is crucial in nucleotide synthesis, methylation reactions, and antioxidant defense, highlighting the importance of its derivatives in potential cancer research (Yang & Vousden, 2016).

Neuroprotection in Disease Conditions

The therapeutic effects of L-serine, closely related to O-propargyl serine, have been observed in brain damage conditions like stroke and Parkinson’s disease. Understanding the neuroprotective mechanisms of L-serine can provide insights into how its derivatives, such as O-propargyl serine, might be used in similar contexts (Jeon et al., 2022).

Coordination of Serine Synthesis and 1-Carbon Unit Fate

Research on serine synthesis and its impact on one-carbon units in nucleotide synthesis could inform the use of serine derivatives in metabolic studies. This area is essential for understanding how alterations in serine, such as with O-propargyl serine, could affect cellular metabolism and cancer cell growth (Pacold et al., 2016).

Mécanisme D'action

The general mechanism underlying the action of a covalent inhibitor, such as “O-propargyl serine”, involves the covalent inhibitor binding to its target protein by forming specific noncovalent interactions between the protein and the compound . This is similar to the binding mechanism of noncovalent inhibitors .

Orientations Futures

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . This suggests that “O-propargyl serine” and other propargyl-containing compounds could have a wide range of applications in the future, particularly in the field of organic nanotechnology . The development of covalent inhibitors, such as “O-propargyl serine”, is expected to continue due to the continued increase in demand for covalent small molecules in the fields of medicinal chemistry and chemical biology .

Propriétés

IUPAC Name |

(2S)-2-amino-3-prop-2-ynoxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-2-3-10-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKWZMZSOKUORR-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-propargyl serine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2791210.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2791218.png)

![N-cyclopentyl-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2791224.png)

![6,7-dimethoxy-2-[(4-methoxybenzyl)sulfanyl]-3-(3-methoxypropyl)-4(3H)-quinazolinimine](/img/structure/B2791225.png)

![N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2791226.png)

![4-isopropoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2791227.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2791232.png)